Acetic acid; (2S)-2,6-diamino-N-(4-methyl-2-oxo-chromen-7-yl)hexanamide
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Overview
Description
L-Lysine 7-amido-4-methylcoumarin acetate salt is a fluorogenic substrate used primarily in biochemical research. This compound is known for its ability to produce a blue fluorescent solution upon cleavage by aminopeptidase B, making it a valuable tool in enzymatic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine 7-amido-4-methylcoumarin acetate salt involves the coupling of L-lysine with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of L-Lysine 7-amido-4-methylcoumarin acetate salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Lysine 7-amido-4-methylcoumarin acetate salt primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidase B, which cleaves the amide bond to release 7-amido-4-methylcoumarin, resulting in a blue fluorescent solution .
Common Reagents and Conditions
The enzymatic cleavage reaction typically requires the presence of aminopeptidase B and is carried out in an aqueous buffer solution at physiological pH. The reaction conditions are optimized to ensure maximum fluorescence yield .
Major Products Formed
The major product formed from the enzymatic cleavage of L-Lysine 7-amido-4-methylcoumarin acetate salt is 7-amido-4-methylcoumarin, which exhibits blue fluorescence .
Scientific Research Applications
L-Lysine 7-amido-4-methylcoumarin acetate salt has a wide range of applications in scientific research:
Biochemistry: It is used as a fluorogenic substrate to study the activity of aminopeptidase B and other related enzymes.
Molecular Biology: The compound is employed in assays to detect and quantify enzyme activity in various biological samples.
Medicine: It is used in diagnostic assays to monitor enzyme activity in clinical samples.
Mechanism of Action
L-Lysine 7-amido-4-methylcoumarin acetate salt exerts its effects through enzymatic cleavage by aminopeptidase B. The enzyme recognizes the substrate and cleaves the amide bond, releasing 7-amido-4-methylcoumarin. This reaction results in the production of a blue fluorescent signal, which can be measured to determine enzyme activity .
Comparison with Similar Compounds
L-Lysine 7-amido-4-methylcoumarin acetate salt is unique due to its specific substrate properties for aminopeptidase B. Similar compounds include:
L-Leucine 7-amido-4-methylcoumarin hydrochloride: A substrate for leucine aminopeptidase, used in similar enzymatic assays.
Na-Boc-L-lysine 7-amido-4-methylcoumarin acetate salt: Another variant used in enzymatic studies.
These compounds share similar fluorogenic properties but differ in their enzyme specificity and applications.
Properties
IUPAC Name |
acetic acid;2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJKEVUJJYOHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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